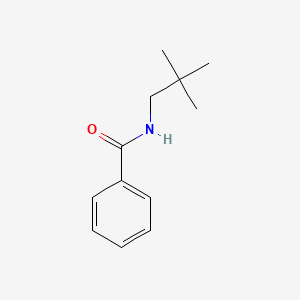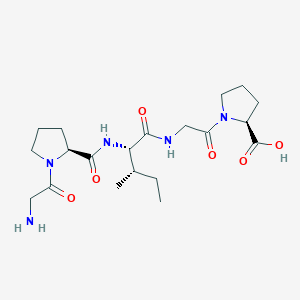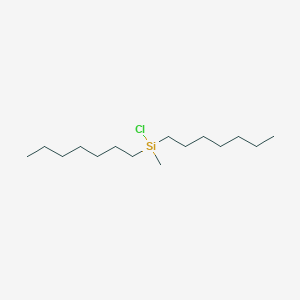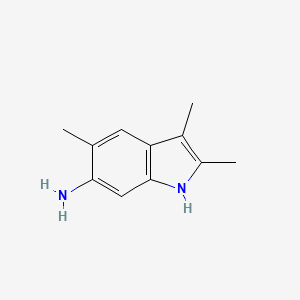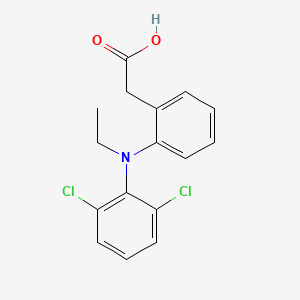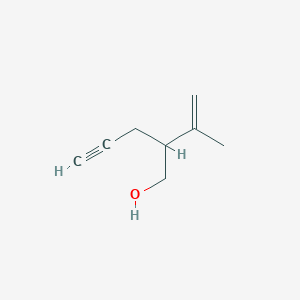
2-(Prop-1-en-2-yl)pent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-en-2-yl)pent-4-yn-1-ol is an organic compound with the molecular formula C8H10O. It is a member of the alcohol family and features both an alkyne and an alkene functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with an appropriate alkyne under catalytic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature and monitored using techniques such as gas chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel complexes may be employed to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-en-2-yl)pent-4-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-(Prop-1-en-2-yl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloaddition and cross-coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: Another alkyne-containing alcohol, used in similar synthetic applications.
2-Penten-4-yn-1-ol: Shares structural similarities but differs in the position of the double bond.
Prop-2-yn-1-ol: A simpler alkyne alcohol, often used as a precursor in organic synthesis.
Uniqueness
2-(Prop-1-en-2-yl)pent-4-yn-1-ol is unique due to the presence of both alkyne and alkene groups, which provide versatility in chemical reactions. Its structure allows for a wide range of synthetic applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
53498-25-2 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-prop-1-en-2-ylpent-4-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-4-5-8(6-9)7(2)3/h1,8-9H,2,5-6H2,3H3 |
Clave InChI |
MVMOANNGEULVHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC#C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


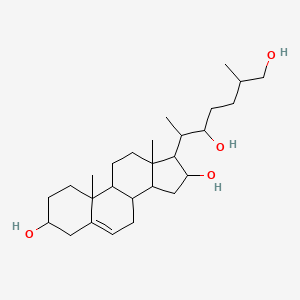
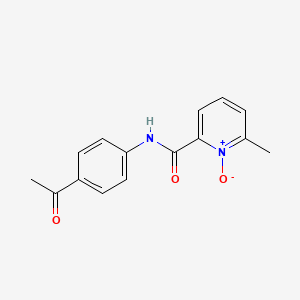
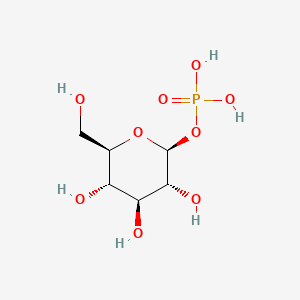
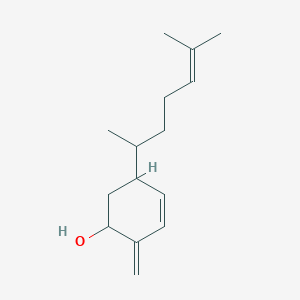
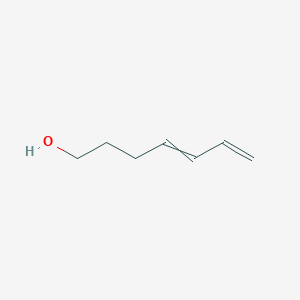
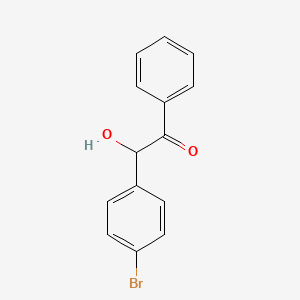
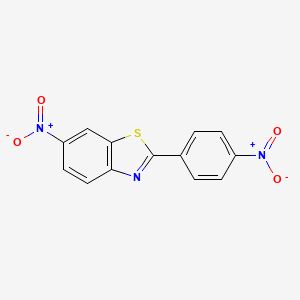
![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)
